molecular formula C10H9NO3 B3379703 2-(Acryloylamino)benzoic acid CAS No. 17090-27-6

2-(Acryloylamino)benzoic acid

Cat. No.: B3379703
CAS No.: 17090-27-6
M. Wt: 191.18 g/mol
InChI Key: KJOLAZDWVDOTSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Acryloylamino)benzoic acid is an ortho-substituted benzoic acid derivative featuring an acryloyl group (-CO-CH₂-CH₂) attached to the amino moiety of 2-aminobenzoic acid. Its molecular formula is C₁₀H₉NO₃, with a molecular weight of 191.18 g/mol. The compound’s structure combines the carboxylic acid functionality of benzoic acid with the reactive α,β-unsaturated carbonyl system of acryloylamide, making it a versatile intermediate in organic synthesis and pharmaceutical design .

Properties

IUPAC Name

2-(prop-2-enoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-9(12)11-8-6-4-3-5-7(8)10(13)14/h2-6H,1H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOLAZDWVDOTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592992
Record name 2-(Acryloylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17090-27-6
Record name 2-(Acryloylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acryloylamino)benzoic acid typically involves the reaction of acryloyl chloride with anthranilic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H4(NH2)(COOH)+CH2=CHCOClC6H4(NHCOCH=CH2)(COOH)+HCl\text{C}_6\text{H}_4(\text{NH}_2)(\text{COOH}) + \text{CH}_2=\text{CHCOCl} \rightarrow \text{C}_6\text{H}_4(\text{NHCOCH}=\text{CH}_2)(\text{COOH}) + \text{HCl} C6​H4​(NH2​)(COOH)+CH2​=CHCOCl→C6​H4​(NHCOCH=CH2​)(COOH)+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Acryloylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the acryloyl group to a saturated amide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Scientific Research Applications

Chemical Synthesis and Polymer Chemistry

Building Block in Organic Synthesis
2-(Acryloylamino)benzoic acid serves as a critical building block in organic synthesis. Its structure allows for modifications that can lead to the development of various derivatives with enhanced properties. This compound is particularly useful in creating polymers through radical polymerization techniques, where it can be copolymerized with other monomers to produce materials with tailored characteristics.

Polymerization Studies
Recent studies have demonstrated the effectiveness of this compound in forming hydrogels and other polymeric networks. For instance, its incorporation into polyacrylamide-based hydrogels has shown promising results for drug delivery systems due to its biocompatibility and ability to form stable structures under physiological conditions .

Medicinal Chemistry

Antiviral Properties
Research indicates that compounds related to this compound exhibit antiviral activities, particularly against herpes simplex viruses (HSV-1 and HSV-2). In studies comparing the efficacy of various derivatives, some exhibited potency comparable to established antiviral agents like acyclovir, highlighting their potential as therapeutic agents for treating viral infections .

Anticancer Activity
The compound has also been investigated for its anticancer properties. Various derivatives have shown inhibitory effects on cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain synthesized analogs demonstrated significant cytotoxicity against breast cancer cell lines, suggesting their potential as leads for new anticancer drugs .

Case Studies

Study Application Findings
Study on Antiviral ActivityAntiviralCompounds derived from this compound showed activity against acyclovir-resistant HSV strains .
Hydrogel FormationDrug DeliveryHydrogels formed from this compound exhibited controlled drug release profiles suitable for therapeutic applications .
Anticancer ResearchCancer TreatmentCertain derivatives displayed IC50 values in the low micromolar range against various cancer cell lines, indicating strong anticancer potential .

Mechanism of Action

The mechanism of action of 2-(Acryloylamino)benzoic acid involves its interaction with specific molecular targets. The acryloyl group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including drug development and material science .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(Acryloylamino)benzoic acid with structurally related compounds:

Compound Name Molecular Formula Substituent Type Key Properties References
This compound C₁₀H₉NO₃ Acryloylamino α,β-unsaturated carbonyl; prone to cyclization under certain conditions
2-Benzoylbenzoic acid C₁₄H₁₀O₃ Benzoyl Aromatic acyl group; higher hydrophobicity (logP ~2.5)
2-Acetamidobenzoic acid C₉H₉NO₃ Acetamido Stable amide linkage; lower reactivity compared to acryloyl derivatives
2-(4-Methoxybenzoyl)benzoic acid C₁₅H₁₂O₄ Methoxybenzoyl Electron-donating methoxy group; enhanced binding affinity in receptor studies
2-Carbamimidoylbenzoic acid C₈H₈N₂O₂ Carbamimidoyl Basic amidine group; precursor for pyrimidine derivatives
Key Observations:
  • Reactivity: The acryloylamino group’s α,β-unsaturated system enables Michael addition or polymerization, unlike saturated acyl groups (e.g., acetamido) .
  • Stability: Longer alkanoyl chains (C6–C16) in 2-acylaminobenzoic acids improve thermal stability but reduce solubility in polar solvents .
  • Bioactivity: 2-(4-Methoxybenzoyl)benzoic acid exhibits stronger receptor binding (ΔGbinding = -8.2 kcal/mol) than acryloylamino analogs due to methoxy’s electron-donating effects .

Pharmacological Potential

  • Drug-Likeness: In silico studies of acryloylamino derivatives predict moderate bioavailability (Lipinski’s Rule of 5 compliance) but lower metabolic stability compared to 3,5-di-tert-butyl-4-hydroxyphenyl analogs .
  • Binding Affinity: Docking simulations show that acryloylamino’s electron-withdrawing nature reduces T1R3 receptor interaction (ΔGbinding = -6.9 kcal/mol) compared to 2-(4-methylbenzoyl)benzoic acid (ΔGbinding = -7.8 kcal/mol) .

Biological Activity

Overview

2-(Acryloylamino)benzoic acid, also known as 2-AAB, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of an acryloylamino group attached to a benzoic acid moiety, which may influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H9NO3
  • Molecular Weight : 189.18 g/mol
  • CAS Number : 17090-27-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The acryloylamino group can facilitate binding to protein targets, potentially leading to inhibition or modulation of their activity.

Enzyme Inhibition

Research indicates that derivatives of benzoic acid, including this compound, can act as inhibitors of certain enzymes. For instance, studies have shown that similar compounds exhibit inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission in the nervous system .

Biological Activities

The following table summarizes the notable biological activities associated with this compound and related compounds:

Activity Description Reference
AntioxidantExhibits free radical scavenging properties.
AntimicrobialDemonstrates activity against various bacterial strains.
AnticancerShows potential cytotoxicity against cancer cell lines.
Enzyme InhibitionInhibits AChE and other enzymes involved in metabolic pathways.
Anti-inflammatoryReduces inflammatory markers in vitro and in vivo studies.

Case Studies and Research Findings

  • Antioxidant Activity :
    A study evaluated the antioxidant potential of various benzoic acid derivatives, including this compound. The compound demonstrated significant free radical scavenging activity, suggesting its usefulness in preventing oxidative stress-related diseases .
  • Antimicrobial Properties :
    Research highlighted the antimicrobial effects of benzoic acid derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for this compound were found to be in the low micromolar range, indicating strong antibacterial properties .
  • Cytotoxicity Against Cancer Cells :
    In vitro studies showed that this compound exhibits cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and Hep-G2 (liver cancer). The IC50 values were determined to be below 10 µM, suggesting significant potential for further development as an anticancer agent .
  • Enzyme Inhibition Studies :
    The compound was assessed for its ability to inhibit AChE activity. Results indicated that it could effectively reduce AChE levels, which is crucial for managing conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(Acryloylamino)benzoic acid derivatives while ensuring purity?

  • Methodological Answer : Synthesis optimization involves a two-step process: (1) selecting reaction conditions (e.g., temperature, solvent polarity) to minimize side products and (2) verifying purity via thin-layer chromatography (TLC) or HPLC. For example, adjusting pH during crystallization (e.g., isolating fractions at pH 3.6 and 4.6) can enhance selectivity for the target compound . Pair this with spectroscopic validation (e.g., NMR, IR) to confirm structural integrity.

Q. What analytical techniques are most effective for characterizing this compound and its metabolites?

  • Methodological Answer : Use a combination of LC-MS for quantitative analysis and structural elucidation, especially for detecting metabolites . Derivatization agents like 2-aminobenzoic acid (2-AA) or 2-aminopyridine (2-AP) improve detection sensitivity in UV or fluorescence assays, as outlined in pharmacopeial guidelines . Cross-validate results with FTIR or 1^1H/13^13C NMR to resolve ambiguities.

Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed?

  • Methodological Answer : Apply graph set analysis (GSA) to categorize hydrogen bonds into discrete patterns (e.g., chains, rings). This method, derived from Etter’s formalism, helps predict crystal packing behavior and intermolecular interactions. Use single-crystal X-ray diffraction data to map donor-acceptor distances and angles .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data during structural validation?

  • Methodological Answer : Employ a tiered approach:

  • Step 1 : Cross-check NMR/IR data against computational predictions (e.g., DFT calculations).
  • Step 2 : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
  • Step 3 : Re-examine synthetic pathways for potential isomers or byproducts, referencing multi-technique validation protocols .

Q. What strategies address challenges in refining crystal structures of this compound using SHELX?

  • Methodological Answer : For twinned or low-resolution

  • Strategy 1 : Use SHELXL’s twin refinement module with HKLF5 format to model overlapping reflections.
  • Strategy 2 : Apply restraints for bond lengths/angles based on similar compounds to reduce overfitting. SHELX’s robustness in handling small-molecule data makes it suitable despite newer alternatives .

Q. How can reproducibility issues in synthetic yields be systematically addressed?

  • Methodological Answer : Document all variables (e.g., solvent purity, stirring rate) and use statistical tools like Design of Experiments (DoE) to identify critical factors. Reproduce results using primary literature protocols, emphasizing step-by-step replication and error logging per academic best practices .

Q. What criteria should guide the selection of derivatization agents for analyzing benzoic acid derivatives?

  • Methodological Answer : Choose agents based on:

  • Sensitivity : Fluorescent tags (e.g., APTS for CE) for trace-level detection.
  • Compatibility : Match derivatization chemistry with functional groups (e.g., 2-AB for carboxylate analysis).
  • Throughput : Prioritize LC-MS-friendly agents (e.g., PMP for UV detection) in high-throughput workflows .

Q. How can multi-step synthesis routes for this compound analogs be validated?

  • Methodological Answer : Validate each step via intermediate isolation and characterization. For example, in a two-step synthesis of bis-aryl benzoic acids:

  • Step 1 : Confirm intermediate formation via TLC and 1^1H NMR.
  • Step 2 : Optimize final product isolation using pH-controlled crystallization (e.g., adjusting to pH 3.6 for selective precipitation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Acryloylamino)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(Acryloylamino)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.